molecular formula C18H23N7O B12240721 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B12240721
M. Wt: 353.4 g/mol
InChI Key: IEIHCCPZRBDYTB-UHFFFAOYSA-N
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Description

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a complex organic compound that features multiple fused ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the cyclopenta[d]pyrimidine core through cyclization reactions.
  • Construction of the octahydropyrrolo[3,4-c]pyrrol ring system via intramolecular cyclization.
  • Introduction of the triazole moiety through azide-alkyne cycloaddition (click chemistry).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of high-yielding reactions.
  • Minimization of purification steps.
  • Implementation of continuous flow chemistry for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential drug candidate.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one would depend on its specific application. For example:

    Biological Activity: Interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

    Chemical Reactivity: Participation in chemical reactions through its functional groups, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: can be compared with other compounds that have similar ring systems or functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple fused ring systems and diverse functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

1-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C18H23N7O/c1-12-21-16-4-2-3-15(16)18(22-12)24-7-13-5-23(6-14(13)8-24)17(26)9-25-11-19-10-20-25/h10-11,13-14H,2-9H2,1H3

InChI Key

IEIHCCPZRBDYTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)CN5C=NC=N5

Origin of Product

United States

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